molecular formula C13H12ClNO3S B2626643 3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 338964-29-7

3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2626643
CAS No.: 338964-29-7
M. Wt: 297.75
InChI Key: WLZGBDNHKOVOFH-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound with a complex structure that includes a pyridinone ring substituted with a 2-chlorophenylsulfonyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4,6-dimethyl-2(1H)-pyridinone under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-bromophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
  • 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
  • 3-[(2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Uniqueness

3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of substituents on the pyridinone ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

3-(2-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZGBDNHKOVOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332246
Record name 3-(2-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338964-29-7
Record name 3-(2-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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